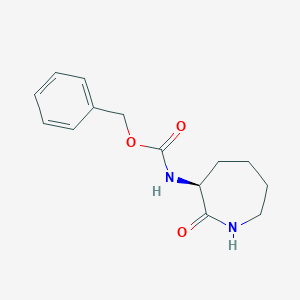

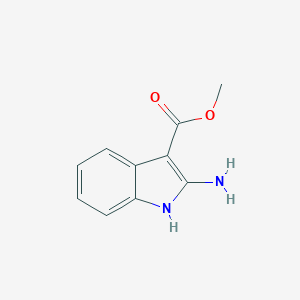

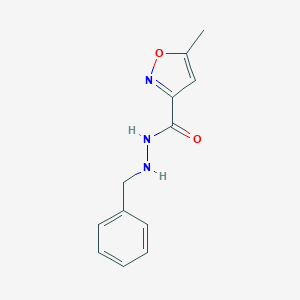

Benzyl (S)-(2-oxoazepan-3-YL)carbamate

描述

Synthesis Analysis

The synthesis of similar compounds involves intricate processes that can include cyclization reactions, oxidation, and the use of photoredox catalysts. For instance, the synthesis of benzo[a]carbazoles via visible-light-induced tandem oxidation/[3 + 2] cycloaddition/oxidative aromatization reactions highlights the complexity and efficiency of creating structurally related compounds. Such methodologies underscore the innovative approaches to synthesizing complex organic molecules (Shen et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques, including FT-IR, FT-Raman, and UV–Visible spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide valuable insights into the vibrational and electronic properties of the molecules, offering a detailed understanding of their structural characteristics (Rao et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzyl carbamates often feature oxidative photoredox catalysis, demonstrating the role of visible light in activating benzylic C(sp3)-H bonds under mild conditions. This reveals the compound's reactivity and its potential for participating in complex chemical transformations, leading to the synthesis of heterocyclic compounds with broad substrate scope (Shen et al., 2019).

Physical Properties Analysis

The physical properties of benzyl carbamates and related compounds are crucial for their characterization and application. Studies involving X-ray crystallography and spectroscopic methods provide detailed information on the compound's crystal structure, helping to elucidate its conformational preferences and stability. Such analyses are essential for understanding how these properties affect the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of benzyl (S)-(2-oxoazepan-3-YL)carbamate, such as its reactivity, stability, and interaction with other molecules, are influenced by its molecular structure. Research into the compound's reactivity patterns, including carbolithiation reactions and the effect of different substituents on its chemical behavior, sheds light on its versatility and potential applications in organic synthesis and medicinal chemistry (Peters et al., 2002).

科学研究应用

Synthesis of Caged Compounds of Aza- and Oxaazaisowurtzitanes

- Scientific Field : Organic Chemistry

- Application Summary : Benzyl Carbamate is used in the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are precursors of high energy density materials (HEDMs) .

- Methods of Application : The research data presented an acid-catalyzed condensation reaction between benzyl carbamate and glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents .

- Results or Outcomes : The study discovered a new process occurring in the cascade condensation of glyoxal with ammonia derivatives, as well as a few processes preventing the caged compounds from formation . Acetonitrile was noted as the best solvent for finding the formation conditions of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives .

Synthesis of Primary Amines

- Scientific Field : Organic Chemistry

- Application Summary : Benzyl Carbamate is used as a protected form of ammonia in the synthesis of primary amines .

- Methods of Application : The compound is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .

- Results or Outcomes : This method provides a way to synthesize primary amines .

Protease Substrate

- Scientific Field : Biochemistry

- Application Summary : (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate functions as a specific substrate for trypsin, a serine protease enzyme commonly used in protein analysis and characterization.

- Methods of Application : Trypsin cleaves peptide bonds at the C-terminal side of lysine and arginine residues.

- Results or Outcomes : This compound helps in the analysis and characterization of proteins.

Synthesis of Carbamate-Tethered Terpene Glycoconjugates

- Scientific Field : Organic Chemistry

- Application Summary : Benzyl Carbamate is used in the synthesis of carbamate-tethered terpene glycoconjugates .

- Methods of Application : The synthesis involves a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate .

- Results or Outcomes : The process proceeds smoothly in toluene at 90 degrees Celsius .

Amine Protecting Groups

- Scientific Field : Organic Chemistry

- Application Summary : Benzyl Carbamate is used as a protecting group for amines during the synthesis of peptides .

- Methods of Application : The carboxybenzyl (CBz) group, which contains a benzyl group, can be removed using catalytic hydrogenation .

- Results or Outcomes : This method provides a way to synthesize complex peptides .

Synthesis of Complex Target Molecules

- Scientific Field : Organic Chemistry

- Application Summary : Benzyl Carbamate is used in the synthesis of complex target molecules .

- Methods of Application : The research data presented a new methodology that may have broader application in synthesis beyond the specific application in the paper .

- Results or Outcomes : The study discovered a new potential route to a complex target molecule .

未来方向

The condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents has been studied . This study has shown for the first time that 3,6-diamino-1,4-dioxane-2,5-diol derivatives are formed at the early stage of the condensation between glyoxal and ammonia derivatives . This could open up new avenues for the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are the precursors of promising materials with a high energy density .

属性

IUPAC Name |

benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWYCTUOFGJWRJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (S)-(2-oxoazepan-3-YL)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)

![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)

![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)

![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)